molecular formula C19H14N2 B11405062 1,3-diphenyl-1H-indazole

1,3-diphenyl-1H-indazole

Cat. No.: B11405062
M. Wt: 270.3 g/mol
InChI Key: FYMDGSXDDXPZIY-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1H-indazole is a synthetically versatile indazole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. The indazole core is a significant pharmacophore found in numerous biologically active compounds and several approved pharmaceuticals, such as the anticancer agents pazopanib and niraparib, which highlights the therapeutic relevance of this structural class . Researchers value this specific 1,3-diphenyl-substituted motif for its potential across multiple investigative domains. In antimicrobial research, structurally related indazole derivatives have demonstrated promising in vitro anticandidal activity against strains including C. albicans and C. glabrata , establishing the indazole nucleus as a promising chemotype for developing new antifungal agents . In oncology, indazole-based compounds are frequently explored as kinase inhibitors and for other molecular targets involved in cell proliferation . The planar structure of the indazole ring allows for potential DNA intercalation, while its synthetic versatility enables researchers to functionalize the core at various positions to fine-tune physicochemical properties and biological activity, exploring structure-activity relationships (SAR) . This compound is presented to the scientific community as a high-purity building block for synthesizing novel derivatives and as a reference standard in biological assays. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current literature for the latest advancements in synthetic strategies and the biological evaluation of indazole-containing derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

1,3-diphenylindazole

InChI

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21(20-19)16-11-5-2-6-12-16/h1-14H

InChI Key

FYMDGSXDDXPZIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 1,3 Diphenyl 1h Indazole and Its Functionalized Analogues

Classical Approaches to 1H-Indazole Ring System Construction

The foundational methods for constructing the 1H-indazole ring system have long relied on cyclization and cycloaddition reactions. These classical approaches form the bedrock upon which modern synthetic strategies have been built.

Cyclization Reactions from Precursors (e.g., hydrazones, o-toluidines, aminohydrazones)

Cyclization reactions are a cornerstone of indazole synthesis, typically involving the formation of a crucial N-N bond to close the heterocyclic ring. A common strategy involves the intramolecular amination of ortho-haloarylhydrazones nih.gov. For instance, palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines has been shown to produce 1-aryl-1H-indazoles in moderate to very good yields researchgate.net. Another established method is the condensation of an o-halobenzaldehyde or ketone with hydrazine (B178648), which upon heating, yields the 1H-indazole core chemicalbook.com.

The diazotization of o-toluidines and subsequent cyclization also represents a classical route to the indazole skeleton chemicalbook.com. A more recent, metal-free approach involves the intramolecular C-H amination of hydrazones, which can be catalyzed by iodobenzene (B50100) in the presence of an oxidant like Oxone, affording 1H-indazoles under mild conditions iosrjournals.org.

Table 1: Overview of Classical Cyclization Precursors

Precursor Type Reaction Description Key Features
o-Haloarylhydrazones Intramolecular amination, often catalyzed by a transition metal like palladium. Forms the N1-C7a bond.
o-Halobenzaldehydes/Ketones Condensation with hydrazine followed by cyclization. A direct two-component approach.
o-Toluidines Diazotization followed by intramolecular cyclization. A traditional method for forming the pyrazole (B372694) ring.

[3+2] Cycloaddition Reactions (e.g., of arynes with diazomethane (B1218177) derivatives)

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, offers a powerful and efficient pathway to the 1H-indazole core. This method typically involves the reaction of a 1,3-dipole, such as a diazomethane derivative, with a dipolarophile, like an aryne organic-chemistry.org. Arynes, highly reactive intermediates, can be generated in situ under mild conditions from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF) or potassium fluoride (KF) acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org.

This approach is particularly effective for synthesizing substituted indazoles. The reaction of arynes with N-arylhydrazones can lead directly to 1,3-disubstituted indazoles through an annulation/oxidation mechanism organic-chemistry.org. The stoichiometry of the reagents and the reaction conditions can influence the final product; for example, using an excess of the aryne precursor can lead to N-arylation, yielding 1-aryl-1H-indazoles acs.orgnih.govorganic-chemistry.org. This strategy provides a direct route to compounds like 1,3-diphenyl-1H-indazole by selecting the appropriate aryne and a diazo precursor derived from a benzaldehyde (B42025) N-phenylhydrazone. The choice of fluoride source and additives can also direct the regioselectivity, allowing for the formation of either N-unsubstituted or 1-arylated 1H-indazoles capes.gov.br.

Modern Catalytic Strategies for this compound Synthesis

Advances in catalysis have revolutionized the synthesis of complex molecules, and the construction of the this compound skeleton is no exception. Modern methods often provide higher yields, greater functional group tolerance, and improved regioselectivity compared to classical approaches.

Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed C-H amination, Copper-mediated N-N bond formation, Suzuki cross-coupling)

Transition metals, particularly palladium and copper, are central to many contemporary strategies for indazole synthesis.

Palladium-Catalyzed C-H Amination: Palladium catalysts are effective in promoting C-N bond formation. The intramolecular C-H amination of hydrazones is a key strategy iosrjournals.org. Palladium-catalyzed amination of unprotected bromoindazoles can also be used to introduce aryl groups at various positions nih.gov. While many examples focus on C-H activation for indole (B1671886) synthesis nih.govorganic-chemistry.org, the principles are applicable to indazoles, such as the palladium-catalyzed intramolecular amination of specific hydrazine precursors to form the indazole ring researchgate.net.

Copper-Mediated N-N Bond Formation: Copper catalysts are particularly adept at facilitating the crucial N-N bond formation. A facile synthesis of 1H-indazoles features a Cu(OAc)₂-catalyzed N-N bond formation from o-aminoaryl N-H ketimine intermediates, using oxygen as the terminal oxidant acs.orgnih.govthieme-connect.com. This method is efficient and proceeds in good to excellent yields acs.org. Copper catalysts also play a key role in one-pot, three-component reactions for synthesizing 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, demonstrating their utility in both C-N and N-N bond formations acs.orgresearchgate.net.

Suzuki Cross-Coupling: The Suzuki cross-coupling reaction is a powerful tool for creating C-C bonds, enabling the introduction of aryl groups onto the indazole scaffold. A general synthesis for 1,3-diarylsubstituted indazoles utilizes a sequence involving Suzuki cross-coupling to install an aryl group at the 3-position of a 3-iodo-N-Boc indazole derivative nih.gov. This methodology allows for rapid access to a variety of 1,3-disubstituted indazoles nih.gov. The C-3 functionalization of the 1H-indazole core with various organoboronic acids via Suzuki-Miyaura cross-coupling is a well-established method for building molecular complexity mdpi.comresearchgate.net.

Table 2: Selected Modern Catalytic Reactions for Indazole Synthesis

Catalytic Process Metal Catalyst Key Transformation Typical Substrates
C-H Amination Palladium (Pd) Intramolecular C-N bond formation. Hydrazones researchgate.netiosrjournals.org
N-N Bond Formation Copper (Cu) Intramolecular N-N bond formation. o-Aminoaryl N-H ketimines acs.orgnih.gov

Metal-Free and Organocatalytic Approaches

In response to the cost and toxicity associated with some transition metals, metal-free and organocatalytic methods have gained prominence. A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes through the selective activation of the oxime group nih.gov. Another notable metal-free approach involves the reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives organic-chemistry.org. Furthermore, a transition-metal-free synthesis has been developed using N-tosylhydrazones and nitroaromatic compounds rsc.org. As mentioned previously, the use of iodobenzene as a catalyst for the oxidative C–H amination of hydrazones provides a mild, metal-free route to N-aryl substituted 1H-indazoles iosrjournals.org.

Regioselective Synthesis of 1,3-Disubstituted 1H-Indazoles

Controlling the position of substituents on the indazole ring is critical for tuning the molecule's properties. Several synthetic strategies offer a high degree of regioselectivity for preparing 1,3-disubstituted indazoles.

The [3+2] cycloaddition of arynes with N-arylhydrazones is an effective method for producing 1,3-disubstituted indazoles directly organic-chemistry.org. The regioselectivity of this reaction is inherent to the choice of the two starting components.

For pre-formed indazole rings, regioselective functionalization is key. For example, a protocol for the N-1 selective alkylation of 3-substituted indazoles can be achieved using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) beilstein-journals.org. A versatile sequence for creating 1,3-diarylsubstituted indazoles involves first performing a Suzuki cross-coupling at the 3-position of an N-protected indazole, followed by deprotection and a subsequent N-arylation reaction to install the second aryl group at the 1-position nih.gov. This stepwise approach provides excellent control over the identity of the substituents at both positions. The development of regioselective pathways, such as the condensation of 2-acylcyclohexane-1,3-dione with various hydrazines, also provides access to complex 1,3-disubstituted indazolone derivatives nih.gov.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its functionalized analogues is an emerging area of focus, driven by the need for more sustainable and environmentally benign chemical processes. jddhs.com Traditional synthetic methods for indazole derivatives often involve harsh reaction conditions, hazardous solvents, and multi-step procedures that generate significant waste. asianpubs.org In contrast, green chemistry approaches aim to mitigate these issues by adhering to a set of principles that include maximizing atom economy, utilizing safer solvents and reagents, employing energy-efficient methods, and designing processes that are inherently safer. mdpi.combohrium.com

Several innovative techniques that align with green chemistry principles have shown promise for the synthesis of heterocyclic compounds, including indazoles and their structural isomers, pyrazoles. These methodologies focus on reducing reaction times, lowering energy consumption, and minimizing the use of volatile organic compounds (VOCs).

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.govnih.gov This technique provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and often leads to cleaner reactions with fewer byproducts. While specific studies detailing the microwave-assisted synthesis of this compound are not abundant, the successful application of this technology to structurally similar 1,3-diphenyl-pyrazoles and other indazole derivatives suggests its high potential. hbu.edu.cnbohrium.com For instance, the solvent-free, microwave-assisted synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-dione highlights the feasibility of using microwave energy to facilitate complex cyclization reactions without the need for traditional, often toxic, solvents. bohrium.com

Ultrasound-Assisted Synthesis:

Solvent-Free and One-Pot Methodologies:

A key principle of green chemistry is the reduction or elimination of auxiliary substances, particularly organic solvents. asianpubs.org Solvent-free, or solid-state, reactions offer significant environmental benefits by minimizing waste and avoiding the use of hazardous materials. The successful synthesis of 1,3-diphenyl-5-arylpyrazole derivatives under solvent-free conditions at elevated temperatures demonstrates the viability of this approach for related heterocyclic systems. eurekaselect.com

Catalytic Approaches:

The use of catalysts is a cornerstone of green chemistry, as they can enable more efficient and selective reactions, often under milder conditions. mdpi.com Copper-catalyzed intramolecular N-arylation has been employed for the synthesis of N-phenyl-1H-indazoles from ortho-chlorinated arylhydrazones. beilstein-journals.org While these methods may still require organic solvents, the use of a catalyst in small quantities is preferable to stoichiometric reagents. The development of recyclable and non-toxic catalysts would further enhance the green credentials of such synthetic routes.

The following table summarizes some modern and potentially green synthetic approaches for indazole and related pyrazole derivatives, highlighting key reaction parameters.

MethodologyReactantsConditionsYieldGreen AspectsReference
Microwave-Assisted, Solvent-Free Synthesis1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl) propane-1,3-dione precursorMicrowave irradiation, K2CO3 solid supportHighSolvent-free, reduced reaction time, energy efficient bohrium.com
Ultrasound-Assisted BrominationIndazole derivatives, DBDMHUltrasound irradiation, 30 minGood to excellentMild conditions, rapid reaction, energy efficient nih.gov
Solvent-Free Synthesis2,3-epoxy-1-phenyl-3-aryl-1-propanones, phenylhydrazine230 °C, 1.5 h48-84%Solvent-free, operational simplicity eurekaselect.com
One-Pot Domino ProcessSubstituted acetophenones, aryl hydrazinesVaries (e.g., K2CO3, DMF)73-96%Reduced workup, improved efficiency nih.gov
Copper-Catalyzed N-Arylationortho-chlorinated arylhydrazonesCuI, 1,10-phenanthroline, Cs2CO3, NMP, 120 °C10-70%Catalytic process beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 1,3 Diphenyl 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Core

The indazole ring system is generally susceptible to electrophilic aromatic substitution. However, in 1,3-diphenyl-1H-indazole, the C3 position, which is often the most reactive site in simpler 1H-indazoles, is blocked by a phenyl group. Consequently, electrophilic attack is directed to the fused benzene (B151609) ring (positions C4, C5, C6, and C7) and the pendant N1 and C3 phenyl rings. The regioselectivity of these reactions is governed by the electronic effects of the substituents and the reaction conditions.

Direct halogenation at the C3 position of this compound is not feasible due to the presence of the phenyl substituent. Electrophilic halogenation therefore occurs at other positions on the indazole core or on the attached phenyl rings.

Research on 2-substituted-2H-indazoles has shown that halogenation can be regioselectively controlled. For instance, metal-free bromination of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) in ethanol (B145695) primarily yields the 3-bromo derivative. However, by adjusting the reaction conditions, such as increasing the amount of NBS and changing the solvent to water at higher temperatures, di-substitution at the C3 and C7 positions can be achieved rsc.org. While this applies to the 2H-indazole isomer, it highlights the reactivity of the C7 position on the indazole's benzene ring.

Table 1: Representative Halogenation Reactions on the Indazole Scaffold Note: These examples are on related indazole structures to infer the reactivity of the this compound core.

Starting Material Reagent Solvent Position(s) Halogenated Reference
2-Phenyl-2H-indazole NBS (1.3 equiv) H₂O C3 rsc.org
2-Phenyl-2H-indazole NBS (2.5 equiv) EtOH C3, C7 rsc.org
4-Substituted-1H-indazole NBS CH₂Cl₂ C7 nih.gov

Similar to halogenation, the nitration of this compound would not occur at the C3 position. The reaction is expected to take place on the fused benzene ring or the N1 and C3 phenyl groups. The indazole nucleus is generally considered an activating group.

Studies on the nitration of N-phenyl indazoles have shown that the position of the nitro group can be directed to various locations, including the fused benzene ring and the N-phenyl substituent nih.gov. For unsubstituted 1H-indazole, nitration can lead to substitution at the C5 and C3 positions. For instance, 6-nitro-3-phenyl-1H-indazole is a known compound, indicating that nitration on the benzene portion of the indazole core is a viable pathway rsc.org.

C-H Functionalization Strategies for this compound

Direct C-H functionalization offers an atom-economical method to form new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates.

The direct C-H arylation of the indazole core is a significant area of research. While the C3 position is the most commonly targeted site for C-H functionalization in 1H-indazoles, this is not an option for this compound chim.itmdpi.com. However, C-H activation at other positions of the indazole's benzene ring has been successfully demonstrated.

For example, an original and unprecedented direct C7 arylation has been developed for 3-substituted 1H-indazoles that contain electron-withdrawing groups on the arene ring nih.gov. This highlights the potential for functionalizing the C7 position of the this compound core, likely through palladium-catalyzed methods. Guided C–H functionalizations have also been used for the modification of the indole (B1671886) C7 position, a related heterocyclic system, further suggesting the feasibility of this approach nih.gov. The development of mild and efficient procedures for the C-H functionalization of indazoles has attracted considerable attention from organic chemists in recent decades nih.gov.

As the C3 position in this compound is already substituted, direct functionalization at this site is not applicable. Instead, the primary strategy for introducing the C3-phenyl group is through cross-coupling reactions starting from a C3-functionalized indazole precursor.

A common and effective method involves the initial halogenation of a 1-phenyl-1H-indazole at the C3 position, typically iodination, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid nih.govmdpi.com. This two-step sequence is a cornerstone for the synthesis of C3-arylated indazoles and represents a key transformation pathway related to the C3 position.

Table 2: Suzuki-Miyaura Coupling for C3-Arylation of a 1H-Indazole Precursor

Indazole Substrate Coupling Partner Catalyst Base Solvent Product Reference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (4-methoxyphenyl)boronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene/H₂O N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide nih.gov

This table illustrates the conditions for a Suzuki-Miyaura reaction on a C7-bromoindazole, demonstrating the utility of this reaction for arylating the indazole core. A similar approach is used for C3-arylation starting from a C3-haloindazole.

Nucleophilic Reactivity and Derivatization at Nitrogen Atoms (N1, N2)

The 1H-indazole scaffold possesses two nitrogen atoms, but in this compound, the N1 position is part of a tertiary amine due to the phenyl substituent. The N2 atom, however, retains a lone pair of electrons and is nucleophilic.

Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, with the ratio depending on steric and electronic effects, as well as reaction conditions like the choice of base and solvent d-nb.infobeilstein-journals.orgnih.gov. For this compound, the N1 position is already occupied. Therefore, reactions with electrophiles, such as alkyl halides, will occur exclusively at the N2 position.

This reaction, known as quaternization, results in the formation of a cationic 1,3-diphenyl-1H-indazol-2-ium salt. Several methods have been developed for the highly selective N2-alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates as alkylating agents, catalyzed by strong acids like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate organic-chemistry.orgwuxibiology.com. Another approach uses diazo compounds in the presence of TfOH to achieve highly regioselective N2-alkylation rsc.org. These methodologies provide a reliable route to N2-functionalized indazole derivatives and can be applied to this compound to synthesize the corresponding indazolium salts.

Table 3: Conditions for Regioselective N2-Alkylation of 1H-Indazoles

Indazole Substrate Alkylating Agent Catalyst / Acid Regioselectivity (N2/N1) Reference
Various 1H-Indazoles Alkyl 2,2,2-trichloroacetimidates TfOH or Cu(OTf)₂ Highly N2-selective organic-chemistry.org
Various 1H-Indazoles Diazo compounds TfOH up to 100/0 rsc.org

Further Chemical Modifications of Phenyl Substituents

The phenyl groups at the N1 and C3 positions of the this compound scaffold offer additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties. These modifications typically proceed through electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. minia.edu.eguci.edu The reactivity of the phenyl rings and the orientation of incoming substituents (ortho, meta, or para) are governed by the electronic influence of the indazole core to which they are attached. lkouniv.ac.in

The indazole heterocycle generally acts as an electron-withdrawing group, which deactivates the attached phenyl rings towards electrophilic attack compared to benzene. libretexts.org This deactivation means that harsher reaction conditions may be required. The electron-withdrawing nature of the indazole moiety is expected to direct incoming electrophiles primarily to the meta position of the phenyl rings. However, the specific distribution of isomers can be influenced by the reaction conditions and the nature of the electrophile. lkouniv.ac.inrsc.org

Halogenation

Halogenation introduces halogen atoms (e.g., I, Br, Cl) onto the phenyl rings, which can serve as versatile handles for further transformations, such as cross-coupling reactions. Research on related indazole structures has demonstrated that the phenyl substituents can indeed undergo halogenation.

In a study involving 3,3a,4,5‐tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazoles, treatment with iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) resulted in the iodination of the N-phenyl moiety in addition to oxidation of the core structure. researchgate.net This provides direct evidence for the feasibility of electrophilic halogenation on the N-phenyl ring within an indazole-based system. While this specific reaction was performed on a more complex, partially saturated indazole derivative, it establishes a precedent for the reactivity of the N-phenyl group.

Table 1: Halogenation of Phenyl Substituent on an Indazole Derivative
ReactionSubstrate ClassReagent/ConditionsObserved ModificationReference
IodinationTetrahydro-benzo[g]indazolesI₂ / DMSOIodination of the N-phenyl moiety researchgate.net

Nitration

Nitration, the introduction of a nitro group (—NO₂), is another key electrophilic aromatic substitution. While specific studies on the nitration of this compound are not extensively detailed, valuable insights can be drawn from analogous heterocyclic systems. For instance, the nitration of 2,5-diphenyl-1,3,4-oxadiazole (B188118) has been studied in detail and reveals important trends that can be extrapolated to the this compound system. rsc.org

The research on 2,5-diphenyl-1,3,4-oxadiazole showed that nitration yields a mixture of all possible mono- and di-nitro isomers. rsc.org Crucially, the regiochemical outcome was highly dependent on the nitrating agent used:

Nitric acid alone predominantly yielded products with para-nitrophenyl (B135317) groups. rsc.org

Mixed acids (a combination of nitric acid and sulfuric acid) or nitronium tetrafluoroborate (B81430) led mainly to meta-nitration products. rsc.org

This suggests that for this compound, similar control over the substitution pattern on the phenyl rings could be achieved by carefully selecting the reaction conditions. The nitro-substituted derivatives are valuable intermediates, as the nitro group can be readily reduced to an amino group, providing a point for further functionalization.

Table 2: Expected Nitration Outcomes for Phenyl Substituents Based on an Analogous System
ReactionAnalogous SystemReagent/ConditionsMajor Product Isomer(s)Reference
Nitration2,5-Diphenyl-1,3,4-oxadiazoleNitric acidpara-Nitrophenyl derivatives rsc.org
Mixed acid (HNO₃/H₂SO₄)meta-Nitrophenyl derivatives rsc.org

These examples highlight that the phenyl substituents on the this compound core are not inert and can be chemically modified through established synthetic protocols. Such modifications are crucial for developing derivatives with tailored electronic, steric, and physicochemical properties for various applications.

Advanced Spectroscopic and Analytical Characterization of 1,3 Diphenyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 1,3-diphenyl-1H-indazole, a combination of one-dimensional and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the two phenyl rings and the fused benzene (B151609) ring of the indazole core will show characteristic multiplicities (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. The integration of these signals will correspond to the number of protons in each distinct chemical environment.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will display distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. Quaternary carbons, such as C3, C3a, and C7a of the indazole ring and the ipso-carbons of the phenyl substituents, will be identifiable by their lack of a signal in a DEPT-135 experiment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on data from analogous compounds.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Indazole-H 7.1 - 8.3 110 - 141
Phenyl-H 7.2 - 7.8 120 - 140

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be instrumental in identifying adjacent protons within the phenyl rings and the indazole's benzene ring, allowing for the tracing of the spin systems in each aromatic fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹JCH). This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons (ⁿJCH). This technique is invaluable for connecting the different structural fragments of the molecule. For instance, HMBC would show correlations between the protons of the N-phenyl ring and the carbons of the indazole core, and between the protons of the C3-phenyl ring and the C3 carbon of the indazole, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative orientation of the phenyl rings with respect to the indazole core. NOE correlations would be expected between the ortho-protons of the phenyl rings and nearby protons on the indazole moiety.

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the indazole ring. The chemical shifts of the nitrogen atoms are highly sensitive to hybridization, substitution, and participation in hydrogen bonding. In this compound, two distinct ¹⁵N signals are expected for N1 and N2. Based on studies of other N-substituted indazoles, the chemical shifts can help to confirm the N1-substitution pattern nih.govresearchgate.net. The ¹⁵N chemical shifts are typically reported relative to a standard such as nitromethane (B149229) or liquid ammonia. For indazole systems, the N1 atom is generally more shielded (appears at a lower chemical shift) than the N2 atom.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₉H₁₄N₂), the calculated exact mass of the molecular ion [M]⁺ is 270.1157. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would be expected to yield a measured mass that is in very close agreement with this theoretical value (typically within a few parts per million), thereby confirming the elemental composition of the molecule beilstein-journals.orgrsc.org. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

Aromatic C-H Stretching: Sharp bands are expected in the region of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the aromatic rings.

Aromatic C=C Stretching: A series of absorptions, often of variable intensity, are anticipated in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-N Stretching: The stretching vibrations of the C-N bonds within the indazole ring would likely appear in the 1350-1250 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the C-H bonds of the substituted benzene rings are expected in the 900-675 cm⁻¹ range, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Data from related compounds like 3-phenyl-1H-indazole derivatives show characteristic IR absorptions that align with these expectations rsc.org.

Table 3: Characteristic IR Absorption Bands for this compound This table is predictive and based on data from analogous compounds.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aromatic C=C Stretch 1600 - 1450
C-N Stretch 1350 - 1250

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into the three-dimensional packing of molecules in the crystal lattice. A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule in the solid state.

While the crystal structure for this compound is not available in the provided search results, a study on the closely related isomer, 3,3-diphenyl-3H-indazole, has been reported beilstein-journals.org. This study revealed a triclinic crystal system with a P-1 space group beilstein-journals.org. For this compound, the analysis would determine the planarity of the indazole ring system and the dihedral angles between the planes of the indazole core and the two phenyl rings. These angles are crucial for understanding the extent of electronic conjugation between the aromatic systems and any steric interactions that may influence the molecular conformation. Intermolecular interactions, such as π-π stacking or C-H···π interactions, which govern the crystal packing, would also be elucidated.

Table 4: List of Chemical Compounds

Compound Name
This compound
Methyl 1-phenyl-1H-indazole-3-carboxylate
3,3-diphenyl-3H-indazole
Nitromethane

Computational Investigations of 1,3 Diphenyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods are used to determine molecular geometry, electronic structure, and relative stability of different chemical forms.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Detailed Density Functional Theory (DFT) studies specifically elucidating the electronic structure and stability of 1,3-diphenyl-1H-indazole are not extensively available in publicly accessible literature. DFT is a widely utilized method for investigating the electronic properties of organic molecules, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. Such calculations would provide valuable information on the molecule's reactivity, kinetic stability, and the regions susceptible to electrophilic and nucleophilic attack. However, specific values and detailed analyses for this compound remain to be published.

Tautomeric Equilibria and Energetics (1H- vs. 2H-indazole forms)

Indazole scaffolds can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the hydrogen atom on the nitrogen in the pyrazole (B372694) ring defines the tautomer and significantly influences the molecule's properties.

Computational and thermochemical studies on the parent indazole and its derivatives consistently indicate that the 1H-tautomer is the more thermodynamically stable form in various phases, including gas and aqueous solutions. researchgate.net The presence of substituents can influence this equilibrium. For instance, in the related compound 3-phenyl-1H-indazole, the ratio of alkylation at the N1 versus the N2 position is 74:26, which suggests a preference for the 1H-tautomeric form. thieme-connect.de While specific energetic calculations comparing the 1H- and 2H- forms of this compound are not available, the general trend observed for substituted indazoles suggests that the 1H-tautomer is likely the more stable isomer.

PropertyObservationGeneral Implication
Tautomeric Stability For the indazole core, the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.netThis compound is expected to predominantly exist in the 1H form.
Substituent Effect The presence of a phenyl group at position 3 (C3) favors the 1H-tautomer. thieme-connect.deThis further supports the predicted stability of the 1H-tautomer for the title compound.

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Despite the utility of this method, specific molecular docking studies for this compound against defined biological targets have not been reported in the available scientific literature. Consequently, there is no data on its ligand-protein interactions or predicted binding affinities.

Ligand-Protein Interaction Analysis

An analysis of ligand-protein interactions would typically detail the formation of hydrogen bonds, hydrophobic interactions, pi-stacking, and other non-covalent bonds between this compound and the amino acid residues within the active site of a target protein. This information is crucial for understanding the basis of molecular recognition and for guiding the design of more potent derivatives. However, no such analysis is currently available for this specific compound.

Prediction of Binding Affinities

The prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. This value is a key metric in virtual screening and lead optimization. At present, there are no published studies reporting the predicted binding affinities of this compound with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of novel molecules and provide insights into the structural features that are important for their biological function.

A search of the scientific literature reveals no QSAR models that have been developed specifically for a series of this compound derivatives. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities, which is not currently available.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are instrumental in assessing the stability of a ligand, such as this compound, when it is bound to a biological target, typically a protein. This stability is a key indicator of the potential efficacy of the ligand as a drug.

The primary metric used to evaluate the stability of a ligand-target complex during an MD simulation is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the ligand or protein in a given timeframe compared to a reference structure. A smaller, stable RMSD value over the course of the simulation suggests that the ligand remains in a consistent binding pose within the active site of the protein, indicating a stable complex. Conversely, large fluctuations in the RMSD value would imply that the ligand is unstable in the binding pocket and may be dissociating.

While specific MD simulation data for this compound is not extensively available in the public domain, the general principles of this technique are widely applied to similar indazole derivatives. For instance, studies on other indazole-based compounds acting as inhibitors for targets like HIF-1α have shown that these molecules can form stable complexes, as evidenced by their RMSD profiles during simulation. For a hypothetical complex of this compound with a target protein, an MD simulation would track the RMSD of the protein's backbone atoms and the ligand's heavy atoms over a period of nanoseconds.

Table 1: Representative Data from a Hypothetical MD Simulation of a Ligand-Protein Complex

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)
00.00.0
101.50.8
201.71.0
301.60.9
401.81.1
501.71.0
601.91.2
701.81.1
802.01.3
901.91.2
1002.01.3

This table is illustrative and does not represent actual experimental data for this compound.

In such a hypothetical scenario, the relatively stable RMSD values for both the protein and the ligand after an initial equilibration period would suggest the formation of a stable complex. Further analysis of the simulation trajectory could reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to this stability.

Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a computational technique that provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting and understanding a molecule's reactivity, particularly its non-covalent interactions with other molecules. The MESP is mapped onto the electron density surface of the molecule, with different colors indicating regions of varying electrostatic potential.

Typically, regions of negative electrostatic potential, often colored red or yellow, are associated with a high electron density and are prone to electrophilic attack. These areas are electron-rich and are likely to act as hydrogen bond acceptors. In contrast, regions of positive electrostatic potential, usually colored blue, indicate a lower electron density or an excess of positive charge (from the atomic nuclei) and are susceptible to nucleophilic attack. These electron-poor regions can act as hydrogen bond donors. Green areas represent regions of neutral or near-zero potential.

For this compound, an MESP analysis would reveal the reactive sites of the molecule. It is expected that the nitrogen atoms of the indazole ring would be regions of negative potential due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles or for forming hydrogen bonds as acceptors. The aromatic rings, while generally nonpolar, may have regions of slightly negative potential above and below the plane of the ring (π-electron clouds) and slightly positive potential around the hydrogen atoms.

Table 2: Predicted Electrostatic Potential Regions of this compound

Molecular RegionPredicted Electrostatic PotentialPotential Interaction
Indazole Nitrogen AtomsNegativeElectrophilic attack, Hydrogen bond acceptor
Phenyl Ring (π-system)Slightly Negativeπ-π stacking, cation-π interactions
Hydrogen Atoms on Phenyl RingsPositiveNucleophilic attack, Hydrogen bond donor

This table is based on general principles of MESP analysis and does not represent specific calculated values for this compound.

The insights gained from an MESP analysis are crucial for understanding how this compound might interact with the amino acid residues in the active site of a target protein. By identifying the electrophilic and nucleophilic regions, researchers can predict the types of non-covalent bonds that are likely to form, which is essential for rational drug design and the optimization of lead compounds.

Preclinical Biological Activity and Structure Activity Relationship Studies of 1,3 Diphenyl 1h Indazole Derivatives

Investigations into Antineoplastic Activities

The indazole nucleus is a key pharmacophore in several commercially available anticancer drugs, including Axitinib, Linifanib, and Pazopanib. news-medical.net This has spurred extensive research into novel indazole derivatives, which have shown promising antineoplastic activity against various human cancer cell lines. nih.gov

Cellular Proliferation Inhibition Mechanisms (e.g., cell cycle arrest, apoptosis induction)

Derivatives of 1,3-diphenyl-1H-indazole exert their anticancer effects through multiple mechanisms that disrupt the normal cell cycle and induce programmed cell death (apoptosis) in cancer cells.

Apoptosis Induction: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in a concentration-dependent manner. nih.gov For example, compound 6o was found to trigger apoptosis in K562 chronic myeloid leukemia cells by affecting the expression of Bcl2 family proteins. nih.gov Similarly, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7) was identified as a potent anticancer agent due to its apoptosis-inducing activity in hypopharyngeal carcinoma cells. nih.gov

Cell Cycle Arrest: The inhibition of cancer cell growth by these derivatives is also attributed to their ability to halt the cell cycle at specific phases. nih.gov Studies have demonstrated that treatment with certain indazole compounds can lead to an increase in the population of cancer cells in the G2/M phase or G0/G1 phase, thereby preventing cell division and proliferation. nih.govnih.gov This cell cycle arrest can be linked to the modulation of reactive oxygen species (ROS). nih.gov

Enzyme Inhibition Studies (e.g., protein kinases including MAPK1, TTK, EGFR, PDK1, ALK; IDO1)

A primary mechanism of action for the antineoplastic activity of this compound derivatives is the inhibition of various enzymes crucial for cancer cell survival and proliferation.

Protein Kinase Inhibition: These compounds have been identified as potent inhibitors of several protein kinases.

MAPK Pathway: Derivatives have been shown to selectively activate extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway, which can paradoxically lead to apoptosis in some cancer cell types. nih.gov

TTK: A novel class of indazole derivatives, characterized by a sulfamoylphenyl group at position 3, has been developed as potent inhibitors of the mitotic kinase TTK (also known as Mps1), with IC50 values as low as 3.6 nM. mdpi.com Further optimization led to 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides with high potency (TTK IC50 < 10 nM). mdpi.com

EGFR: 1H-indazole derivatives have been designed that display strong potency against epidermal growth factor receptor (EGFR) kinases, including the T790M mutant, with IC50 values in the low nanomolar range (e.g., 5.3 nM). mdpi.com

PDK1: A class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives has been identified as potent Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors, with compounds achieving IC50 values of 80 nM and 94 nM. nih.gov These inhibitors were effective in selectively killing cancer cells with specific mutations in PTEN and PI3K. nih.gov

ALK: Novel 3-aminoindazole derivatives have demonstrated high activity against anaplastic lymphoma kinase (ALK), with IC50 values around 12 nM. nih.gov

IDO1 Inhibition: Indoleamine 2,3-dioxygenase (IDO1) is an immunosuppressive enzyme that is a target for cancer immunotherapy. nih.gov Novel 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors, with compounds like N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7) effectively suppressing IDO1 expression. nih.gov

Table 1: Enzyme Inhibition by 1H-Indazole Derivatives
Compound ClassTarget EnzymeKey CompoundIC50 ValueReference
N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamidesTTKCFI-400936 (Compound 72)3.6 nM mdpi.com
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesTTKCFI-401870 (Compound 75)< 10 nM mdpi.com
1H-indazole derivativesEGFR (T790M)Compound 1095.3 nM nih.gov
1H-benzo[d]imidazol-2-yl)-1H-indazolesPDK1Compound 3280 nM nih.gov
1H-benzo[d]imidazol-2-yl)-1H-indazolesPDK1Compound 3594 nM nih.gov
3-aminoindazole derivativesALKEntrectinib (Compound 127)12 nM nih.gov
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineIDO1Compound 7Expression Suppression nih.gov

DNA Intercalation and Topoisomerase Inhibition Mechanisms

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. news-medical.netnih.gov Inhibition of these enzymes can lead to DNA damage and ultimately, cancer cell death. nih.gov While the broader class of nitrogenous heterocycles has been explored for topoisomerase inhibition, specific research on this compound derivatives in this context is still emerging. However, structurally related compounds provide strong indications of this potential mechanism. For instance, novel pyrazolo[4,3-f]quinoline derivatives, synthesized from an indazole precursor, have been identified as potential topoisomerase I/IIα inhibitors. nih.gov Similarly, 3-methyl-2-phenyl-1H-indole derivatives, which share structural similarities, have shown a good correlation between their antiproliferative effects and topoisomerase II inhibition. acs.org These findings suggest that the this compound scaffold may also interact with DNA topoisomerases, a mechanism that warrants further investigation.

Modulation of Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are key signaling molecules that, at high concentrations, can induce oxidative stress, leading to cellular damage and apoptosis. mdpi.comresearchgate.net Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further ROS induction. mdpi.com The modulation of ROS homeostasis is therefore a viable anticancer strategy. mdpi.com

While direct studies on this compound derivatives are limited, the induction of ROS is a known mechanism for other anticancer agents. researchgate.net It has been observed that the cell cycle arrest induced by some therapeutic agents can be a result of increased ROS levels. nih.gov Given that cancer cells operate under a state of chronic oxidative stress, they are more susceptible to agents that further elevate ROS levels, pushing them past a cytotoxic threshold. mdpi.com This suggests that this compound derivatives could potentially exert their antineoplastic effects by disrupting the delicate redox balance in cancer cells, leading to apoptosis. mdpi.com

Assessment of Antimicrobial Properties (Antibacterial, Antifungal, Antiprotozoal)

In addition to their anticancer potential, indazole derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.gov The versatile structure of the indazole ring allows for modifications that can lead to potent antibacterial, antifungal, and antiprotozoal agents.

Structure-Activity Relationships for Antimicrobial Efficacy

The antimicrobial effectiveness of this compound derivatives is highly dependent on their specific structural features. Structure-activity relationship (SAR) studies aim to identify the chemical modifications that enhance potency and broaden the spectrum of activity.

Antibacterial Activity: Studies on N-methyl-3-aryl indazoles have shown significant activity against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. researchgate.net The nature and position of substituents on the phenyl rings play a crucial role in determining the antibacterial potency.

Table 2: Antimicrobial Activity of Indazole and Related Derivatives
Compound ClassMicroorganismActivity NotedReference
3-phenyl-1H-indazole derivativesCandida albicansBroad anticandidal activity researchgate.net
3-phenyl-1H-indazole derivativesCandida glabrataBroad anticandidal activity researchgate.net
3-phenyl-1H-indazole derivativesCandida tropicalisBroad anticandidal activity researchgate.net
N-methyl-3-aryl indazolesXanthomonas campestrisDominant against bacterial strains researchgate.net
N-methyl-3-aryl indazolesBacillus cereusDominant against bacterial strains researchgate.net
N-methyl-3-aryl indazolesEscherichia coliDominant against bacterial strains researchgate.net
N-methyl-3-aryl indazolesBacillus megateriumDominant against bacterial strains researchgate.net
N-methyl-3-aryl indazolesCandida albicansDominant against fungal strain researchgate.net

Based on a comprehensive review of available scientific literature, there is a significant lack of specific preclinical data concerning the biological activities of this compound derivatives for the requested therapeutic areas. The user's strict requirement to focus solely on this chemical scaffold and its derivatives for anti-inflammatory, analgesic, anti-HIV, antidepressant, and anti-hypertensive activities cannot be met with scientifically accurate and verifiable information from the public domain.

While the broader class of indazole derivatives has been investigated for a wide range of pharmacological effects, including anti-inflammatory and anti-hypertensive properties, specific studies and detailed research findings on compounds bearing the 1,3-diphenyl substitution pattern are not available in the context of the requested activities. Similarly, searches for anti-HIV and antidepressant potential did not yield data for this specific chemical series.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content inclusions for the compound “this compound”. Any attempt to do so would require extrapolating from unrelated indazole derivatives, which would violate the core instruction to focus solely on the specified compound.

Emerging Applications of 1,3 Diphenyl 1h Indazole in Interdisciplinary Science

Applications in Materials Science

The exploration of 1,3-diphenyl-1H-indazole and its derivatives in materials science has unveiled promising avenues for the creation of advanced organic materials with tailored properties. Researchers are particularly interested in its photophysical characteristics and its ability to act as a ligand in the formation of metal complexes, leading to materials with unique electronic and optical functionalities.

The photophysical behavior of molecules is fundamental to their application in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. Derivatives of this compound have demonstrated noteworthy photoluminescent properties. For instance, 1,3-diphenyl-1H-benzo[g]pyrazolo[3,4–b]quinoxaline, a compound structurally related to this compound, exhibits photoluminescence in a tetrahydrofuran (B95107) (THF) solution with an emission wavelength (λem) of approximately 580 nm. researchgate.net This emission in the visible region of the electromagnetic spectrum suggests its potential as an emissive material in OLEDs.

The indazole scaffold is a key component in various biologically active molecules, and its derivatives are being investigated for their utility in the synthesis of novel organic materials. The inherent aromaticity and the presence of nitrogen atoms in the indazole ring system can be modified to fine-tune the electronic and photophysical properties of the resulting materials. This adaptability makes indazole derivatives, including this compound, attractive candidates for the development of new organic electronic materials, liquid crystals, and polymers. bloomtechz.com The strategic incorporation of the indazole moiety into larger molecular architectures allows for precise control over the material's properties, which is crucial for applications in energy storage and optoelectronics. bloomtechz.com

Research into the photophysical properties of related heterocyclic compounds, such as oxadiazole derivatives, further underscores the potential of nitrogen-containing heterocycles in materials science. For example, certain poly(1,3,4-oxadiazole-ether)s emit violet-blue light, with the emission characteristics being dependent on the solvent polarity. researchgate.net This highlights the tunability of the photophysical properties of such heterocyclic systems through structural modifications and environmental factors.

Table 1: Photoluminescent Properties of a this compound Derivative

CompoundSolventEmission Wavelength (λem)
1,3-diphenyl-1H-benzo[g]pyrazolo[3,4–b]quinoxalineTHF~580 nm researchgate.net

The nitrogen atoms within the indazole ring of this compound possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property allows indazole derivatives to function as ligands in the formation of metal complexes. The resulting coordination compounds can exhibit a wide range of interesting properties, including catalytic activity and unique photophysical behaviors, which are often enhanced compared to the free ligand.

The coordination of indazole derivatives to metal centers can lead to the formation of metal-organic frameworks (MOFs), which are crystalline materials with porous structures. These materials have potential applications in gas storage, separation, and catalysis. While direct studies on this compound as a ligand in MOFs are emerging, the broader class of N-heterocyclic ligands, including imidazoles (which are structurally related to indazoles), has been extensively used in the synthesis of MOFs. nih.gov For example, metal complexes bearing 1,3,4-oxadiazole (B1194373) ligands have been utilized as emitting species in light-emitting diodes. nih.gov The introduction of different functionalized oxadiazole ligands allows for the tailoring of the emission color and thermal stability of these complexes. nih.gov

Furthermore, 1H-Indazole-3-carboxylic acid methyl ester can act as a precursor for ligands used in the creation of metal complexes with catalytic properties. bloomtechz.com The distinct electronic and steric characteristics of the indazole ring contribute to the efficiency of these catalysts in various organic transformations. bloomtechz.com This suggests that this compound, with its phenyl substituents, could also serve as a versatile ligand for the development of novel catalysts and functional metal complexes.

Potential as Corrosion Inhibitors

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is an area of active research. Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as well as aromatic rings, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment.

Indazole derivatives have shown considerable promise as corrosion inhibitors for various metals and alloys in acidic media. The nitrogen atoms in the indazole ring can coordinate with the metal surface, while the aromatic rings can provide a hydrophobic barrier. The effectiveness of these inhibitors generally increases with their concentration.

Studies on various heterocyclic compounds have demonstrated their efficacy as corrosion inhibitors. For example, 4,5-Diphenyl-1H-Imidazole-2-Thiol has been shown to be an effective corrosion inhibitor for C38 steel in a 1 M HCl solution, with an inhibition efficiency reaching 92.74% at a concentration of 10⁻² M. researchgate.net Similarly, a newly synthesized imidazole (B134444) derivative has demonstrated excellent corrosion protection for Q235 carbon steel in an acidic saline solution. nih.gov The adsorption of these inhibitors on the metal surface can occur through physical and/or chemical interactions. nih.gov

Research on other nitrogen-containing heterocycles, such as triazole derivatives, has also yielded positive results. For instance, certain triazole derivatives have shown inhibition efficiencies of up to 97% for mild steel in 1.0 M HCl. nih.gov An oxadiazole derivative, 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole, exhibited a corrosion inhibition efficiency of 95% for mild steel in 1.0 M HCl at a concentration of 0.005 M. journal.fi These findings strongly suggest that this compound, with its indazole core and phenyl groups, possesses the necessary structural features to be an effective corrosion inhibitor. The phenyl groups could enhance the surface coverage and hydrophobicity of the protective film.

Table 2: Corrosion Inhibition Efficiency of Structurally Related Heterocyclic Compounds

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)
4,5-Diphenyl-1H-Imidazole-2-Thiol researchgate.netC38 Steel1 M HCl10⁻² M92.74
5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole journal.fiMild Steel1.0 M HCl0.005 M95
5-hexylsulfanyl-1,2,4-triazole nih.govMild Steel1.0 M HCl1.0 × 10⁻³ M97

Future Directions and Research Opportunities in 1,3 Diphenyl 1h Indazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in heterocyclic chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Future research concerning 1,3-diphenyl-1H-indazole will increasingly prioritize green and sustainable principles.

Key opportunities include:

Photocatalysis and Electrosynthesis: Visible-light photoredox catalysis and electrochemical methods are emerging as powerful, sustainable tools for organic synthesis. doaj.orgnih.gov These techniques often operate under mild conditions, reducing the need for high temperatures and harsh reagents. Future work could focus on developing photocatalytic C-H activation or N-N bond-forming cyclizations to construct the indazole core, potentially using oxygen as the terminal oxidant to yield water and nitrogen gas as the only byproducts. nih.gov Catalyst-free, visible-light-driven photocyclization reactions, which have been demonstrated for other indazole derivatives, represent a particularly green and atom-economical approach for future exploration. rsc.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, improved scalability, and better control over reaction parameters like temperature and pressure. acs.orgvapourtec.commdpi.com Applying flow chemistry to the synthesis of this compound derivatives could enable safer handling of hazardous intermediates and facilitate rapid, on-demand production. vapourtec.comresearchgate.net Future research could develop multi-step flow syntheses that integrate synthesis, purification, and analysis into a single, automated process.

Green Catalysis and Solvents: The use of nanoparticle catalysts, such as copper(I) oxide, offers benefits like lower catalyst loading, high atom economy, and catalyst recyclability. nih.gov The exploration of greener solvents like polyethylene (B3416737) glycol (PEG) or even water will be crucial. organic-chemistry.org Methodologies that align with the principles of green chemistry, such as using milder, low-cost catalysts like ammonium (B1175870) chloride, will be instrumental in making indazole synthesis more sustainable. samipubco.com

Table 1: Comparison of Emerging Sustainable Synthetic Methodologies for Indazole Derivatives
MethodologyCore PrincipleKey AdvantagesFuture Research Focus for this compound
PhotocatalysisUse of visible light to drive chemical reactions, often with a photocatalyst. researchgate.netMild reaction conditions, use of a clean energy source, high specificity. nih.govrsc.orgDevelopment of catalyst-free systems; C-H functionalization of the phenyl rings under photolytic conditions.
Flow ChemistryReactions are performed in a continuously flowing stream rather than a flask. acs.orgEnhanced safety, scalability, reproducibility, and precise control over reaction conditions. vapourtec.commdpi.comMulti-step, automated synthesis and purification; safe handling of energetic intermediates like azides.
Green CatalysisEmploying recyclable catalysts (e.g., nanoparticles) and benign solvents. nih.govReduced waste, lower catalyst loading, potential for catalyst recycling, use of non-toxic solvents. organic-chemistry.orgSynthesis using recyclable nanoparticle catalysts in aqueous media or bio-based solvents.

Exploration of Advanced Regioselective Functionalization Techniques

The biological activity and material properties of this compound are highly dependent on the substitution patterns on its core structure. Therefore, developing precise and versatile functionalization methods is a critical area for future research.

Late-Stage Functionalization (LSF): LSF is a powerful strategy for modifying complex molecules, like drug candidates, at a late point in their synthesis, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov Future efforts will focus on applying modern C-H activation techniques to selectively introduce functional groups onto the phenyl rings or the indazole core of this compound itself. nih.gov This approach avoids the need for lengthy de novo synthesis for each new derivative. nih.gov

Direct C-H Functionalization: Transition-metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis. mdpi.com While C-3 functionalization of the indazole ring is well-established, future research will likely target the more challenging regioselective functionalization of the C4, C5, C6, and C7 positions, as well as the ortho-, meta-, and para-positions of the N-1 and C-3 phenyl rings. rsc.orgnih.gov Developing directing groups that can be easily installed and removed will be key to achieving high regioselectivity.

Photochemical Rearrangements: Recent studies have shown that indazoles can be photochemically converted into benzimidazoles. nih.govnih.gov Exploring the photochemical reactivity of this compound derivatives could lead to novel molecular scaffolds that are otherwise difficult to synthesize, effectively using chemical permutation to expand compound library diversity from a single core structure. nih.gov

Identification and Validation of New Biological Targets and Mechanisms

Indazole derivatives are well-known for their anti-cancer properties, targeting a range of protein kinases and other enzymes. nih.govnih.govnih.gov However, the full therapeutic potential of the this compound scaffold is likely yet to be realized.

Future research should be directed towards:

Exploring New Therapeutic Areas: While oncology is a major focus, the structural features of indazoles make them suitable candidates for targeting enzymes and receptors in other disease areas, such as neurodegenerative disorders, metabolic diseases, and infectious diseases. wipo.inttandfonline.com For example, their potential as anti-leishmanial or antibacterial agents has been noted. nih.govtandfonline.com

Identification of Novel Molecular Targets: Unbiased screening approaches, such as phenotypic screening and chemoproteomics, can help identify new biological targets for this compound derivatives. This can uncover novel mechanisms of action and expand their therapeutic applications beyond the well-trodden path of kinase inhibition.

Targeting Protein-Protein Interactions (PPIs): The rigid, three-dimensional structure of substituted 1,3-diphenyl-1H-indazoles makes them attractive scaffolds for designing inhibitors of protein-protein interactions, which are considered a challenging but highly valuable class of drug targets.

Table 2: Selected Biological Targets of Indazole Derivatives and Future Opportunities
Target ClassKnown ExamplesTherapeutic AreaFuture Research Opportunities
KinasesFGFR, EGFR, Bcr-Abl, Aurora Kinases. nih.govnih.govOncology. mdpi.comDeveloping highly selective inhibitors; targeting kinases involved in neuroinflammation or metabolic syndrome.
DNA Repair EnzymesPARP. nih.govOncology.Exploring inhibitors for other DNA damage response proteins to create synthetic lethality in cancers.
Metabolic EnzymesIndoleamine-2,3-dioxygenase (IDO1). nih.govImmuno-oncology.Targeting enzymes in metabolic pathways crucial for pathogen survival or cancer cell metabolism.
Receptors5-HT3 receptor antagonists. nih.govAntiemetic.Designing ligands for G-protein coupled receptors (GPCRs) involved in central nervous system disorders.

Integration of In Silico and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the pace of drug discovery and materials development. For this compound chemistry, this integration will be vital for future progress.

Predictive Modeling: The use of in silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will become standard practice, allowing for the early-stage filtering of candidates with poor pharmacokinetic profiles.

Structure-Based and Ligand-Based Design: Molecular docking and pharmacophore modeling will continue to guide the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. tandfonline.com Computational studies can reveal key binding interactions and rationalize the SAR of a compound series, thereby minimizing the number of compounds that need to be synthesized and tested.

Quantum Mechanics and Molecular Dynamics: Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms for novel synthetic routes. mdpi.com Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics of indazole derivatives and their interactions with biological targets over time, offering a more complete picture of the binding event. rsc.org

Expanding Applications in Advanced Materials

While the biological activity of indazoles is well-documented, their application in materials science is a relatively underexplored but promising field. The rigid, aromatic nature and tunable electronic properties of the this compound core make it an attractive building block for functional organic materials.

Future research opportunities include:

Organic Electronics: Related nitrogen heterocycles like carbazoles and imidazoles are widely used in Organic Light-Emitting Diodes (OLEDs) as host materials, emitters, or charge-transporting layers. mdpi.comresearchgate.netnih.gov The this compound scaffold shares key characteristics, such as high thermal stability and a conjugated π-system, suggesting its potential for similar applications. Future work could involve synthesizing derivatives with tailored photophysical properties (e.g., deep-blue emission) for use in next-generation displays and lighting. nih.gov

Smart Materials: The incorporation of indazole moieties into polymer backbones could lead to novel "smart" materials. For instance, polymers containing imidazole (B134444) or triazole units have been shown to exhibit thermoresponsive behavior, with a lower or upper critical solution temperature (LCST/UCST) in aqueous solutions. nih.govnih.govmdpi.com This opens possibilities for creating indazole-based polymers for applications in controlled drug delivery, hydrogels, and tissue engineering. frontiersin.org

Sensors and Photochromic Materials: The indazole ring system can participate in coordination with metal ions, suggesting its potential use in chemosensors. mdpi.com Additionally, the known photochemical reactivity of the indazole core could be harnessed to design novel photochromic materials, where irradiation with light induces a reversible change in color and structure. nih.govfrontiersin.org

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 to identify aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns .
  • X-ray crystallography : Use SHELXL for structure refinement to resolve stereochemistry and intermolecular interactions (e.g., π-π stacking) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and purity (>95%).

What strategies are effective in optimizing reaction yields for multi-step syntheses of this compound derivatives?

Q. Advanced

  • Catalyst screening : Test palladium or nickel catalysts for cross-coupling steps to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while toluene minimizes side reactions in Friedel-Crafts steps .
  • In-line monitoring : Use HPLC or TLC to track intermediates and terminate reactions at optimal conversion points .
    For example, substituting hydrazine hydrate with safer reagents (e.g., ammonia) in cyclization steps can improve yields by 15–20% .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites. For instance, the C3 position is more reactive due to electron-withdrawing phenyl groups .
  • Molecular docking : Screen derivatives against targets (e.g., kinases) to prioritize synthesis. Tools like AutoDock Vina validate binding affinities observed in vitro .
  • Reaction pathway simulations : Identify transition states for cycloaddition or substitution reactions using Gaussian or ORCA software .

What are the key considerations in designing bioactivity assays for indazole derivatives?

Q. Basic

  • Target selection : Prioritize enzymes (e.g., kinases) or receptors with known indazole interactions .
  • Assay conditions : Maintain physiological pH (7.4) and temperature (37°C) for cell-based assays.
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only controls to exclude solvent artifacts .

What are the implications of unexpected byproducts, such as 3,3-diphenyl-3H-indazole, in synthesis, and how can they be characterized?

Advanced
Unexpected products like 3,3-diphenyl-3H-indazole may form via intramolecular [2+3] cycloaddition under specific conditions (e.g., elevated temperature) . To characterize:

  • Single-crystal X-ray diffraction : Resolve regiochemistry and confirm non-planar indazole conformations.
  • 2D NMR (COSY, NOESY) : Differentiate between 1H-indazole and 3H-indazole isomers based on coupling patterns.
  • Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., <sup>15</sup>N) to trace nitrogen migration .

How does the electronic structure of this compound influence its chemical reactivity?

Basic
The electron-withdrawing phenyl group at N1 stabilizes the indazole core, reducing electrophilicity at C3. Conversely, the C7 position is electron-rich, favoring electrophilic substitution. Substituent effects:

  • Electron-donating groups (e.g., -OCH3) increase reactivity at C7 for halogenation or nitration.
  • Electron-withdrawing groups (e.g., -NO2) enhance stability but reduce nucleophilic attack .

What are the best practices for ensuring reproducibility in the synthesis of halogenated indazole derivatives?

Q. Advanced

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates ≥98% pure.
  • Batch documentation : Record solvent lot numbers and catalyst sources to trace variability.
  • Analytical consistency : Validate purity via <sup>1</sup>H NMR integration and HPLC retention time matching .

What safety considerations are critical when handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Perform reactions in a fume hood due to potential hydrazine byproducts .
  • Waste disposal : Neutralize acidic/basic residues before disposal per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.